4-Oxocholest-5-en-3-yl acetate
Description
Contextualization within the Oxysterol Research Landscape
Oxysterols are oxidized derivatives of cholesterol that play crucial roles in numerous physiological and pathophysiological processes. They are formed either through enzymatic reactions catalyzed by cytochrome P450 enzymes or via non-enzymatic auto-oxidation. While the field of oxysterol research is extensive, with well-documented biological activities for compounds like 7-ketocholesterol (B24107) and 27-hydroxycholesterol, specific studies on 4-Oxocholest-5-en-3-yl acetate (B1210297) are not readily found in published literature.
The position of the oxo group is critical for the biological activity of an oxysterol. For instance, studies on various oxysterols have demonstrated their involvement in the regulation of lipid metabolism, inflammation, and cell viability. Research on mesenchymal stem cells has investigated the cytotoxic effects of a range of oxysterols, including the closely related isomer 7-oxocholest-5-en-3β-yl acetate, which, along with another compound, did not promote cell death or affect cell proliferation in that particular study. nih.govaacrjournals.org This highlights the specific and often varied effects of different oxysterol isomers.
Significance in the Field of Cholestane (B1235564) Derivatives and Steroidal Metabolites
As a cholestane derivative, 4-Oxocholest-5-en-3-yl acetate is part of a family of compounds that are fundamental to cellular structure and signaling. The metabolism of cholesterol and its derivatives is a central pathway in biochemistry, leading to the synthesis of steroid hormones, bile acids, and vitamin D. nih.gov
The degradation of the cholesterol ring system often involves the introduction of oxo groups. For example, the bacterial degradation of cholesterol can proceed through intermediates like cholest-4-en-3-one. mdpi.com The synthesis of various bioactive steroids also utilizes oxo-cholestane intermediates. For instance, the synthesis of the potent antitumor agent OSW-1 analogue involves a 22-oxocholestanic framework. researchgate.net
While synthetic routes for various oxocholestane acetates are established, such as for 27-nor-25-oxocholest-5-en-3β-yl acetate, specific and detailed synthetic procedures or natural occurrences of this compound are not prominently documented. acs.org The limited available data prevents a detailed discussion of its specific role as a steroidal metabolite.
Structure
3D Structure
Properties
CAS No. |
56533-66-5 |
|---|---|
Molecular Formula |
C29H46O3 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-oxo-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(31)26(32-20(4)30)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,28-,29-/m1/s1 |
InChI Key |
CAGXAMRCJUHQSK-CWLZQRTDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4=O)OC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4=O)OC(=O)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 4 Oxocholest 5 En 3 Yl Acetate
Classical Approaches to Steroid Functionalization
The introduction of a carbonyl group at the C-4 position of the cholestane (B1235564) skeleton, while retaining the C-3 acetate (B1210297) and the Δ5 double bond, requires precise chemical maneuvers. Classical methods have long been the cornerstone of steroid modifications.
Regioselective Oxidation Strategies at the C-4 Position
The primary challenge in synthesizing 4-Oxocholest-5-en-3-yl acetate lies in the regioselective oxidation of the allylic C-4 position in the presence of other reactive sites, notably the allylic C-7 position and the C-5,C-6 double bond.
Allylic oxidation of Δ5-steroids often yields a mixture of products. While the C-7 position is frequently the most susceptible to oxidation, specific reagents and conditions can influence the outcome. The use of chromium-based reagents has been extensively studied for the allylic oxidation of olefins to α,β-unsaturated carbonyls. thieme-connect.com These methods have been applied to Δ5-steroids, although often leading to 7-oxo derivatives. thieme-connect.com However, modifications to these standard procedures can alter the regioselectivity.
One approach to achieve C-4 oxidation involves a multi-step sequence. For instance, allylic acetoxylation at C-4 can be achieved by reacting a Δ5-steroid with bromine and silver acetate. rsc.org This reaction proceeds through the formation of a 5α,6β-dibromide intermediate, followed by the elimination of a 4β-proton to generate a Δ4-6β-bromide. Subsequent S_N2′ displacement by acetate, facilitated by silver ions, yields the 4-acetoxy derivative. rsc.org Hydrolysis of the acetate followed by oxidation would then furnish the desired 4-oxo functionality.
Electrochemical methods have also been explored for the oxidation of cholesterol and its derivatives. Anodic oxidation of cholesterol in dichloromethane (B109758) can lead to the formation of cholest-4-en-3-one as a by-product, indicating that oxidation at the A-ring is possible under these conditions. beilstein-journals.org
Transformation from Precursor Sterol Acetates (e.g., Cholesteryl Acetate)
Cholesteryl acetate is the most common and economically viable starting material for the synthesis of this compound. The direct oxidation of cholesteryl acetate is a primary route, though fraught with challenges of regioselectivity.
Numerous oxidation systems have been applied to cholesteryl acetate, with varying degrees of success in targeting specific positions. Chromium-based oxidants are a common choice. thieme-connect.com For example, 3,5-dimethylpyrazolium fluorochromate (DmpzHFC) has been used for allylic oxidations of Δ5-steroids, achieving yields of up to 75%. thieme-connect.com While often favoring the 7-position, the product distribution can be sensitive to the specific reagent and reaction conditions.
The Oppenauer oxidation is a classical method for converting secondary alcohols to ketones. wikipedia.org In the context of steroid synthesis, it is particularly useful for the preparation of Δ4-3-ketosteroids from Δ5-3β-hydroxy steroids. wikipedia.orgmpi-cbg.de While this method typically involves the migration of the double bond from the Δ5 to the Δ4 position, it underscores a foundational transformation in steroid chemistry that can be adapted. To synthesize the target compound, one would first need to introduce a hydroxyl group at C-4 of cholesteryl acetate, which could then be oxidized.
The table below summarizes various oxidation methods applied to cholesteryl acetate and related Δ5-steroids, highlighting the typical products and yields.
| Reagent/Catalyst System | Substrate | Major Product(s) | Yield (%) | Reference |
| RuCl₃ / t-BuOOH | Cholesteryl Acetate | 7-Oxocholest-5-en-3-yl acetate | 69 | thieme-connect.com |
| CuI / t-BuOOH | Cholesteryl Acetate | 7-Oxocholest-5-en-3-yl acetate | 80 | thieme-connect.com |
| CrO₃-3,5-dimethylpyrazole | Cholesteryl Benzoate | 7-Oxocholest-5-en-3-yl benzoate | - | thieme-connect.com |
| 3,5-dimethylpyrazolium fluorochromate | Δ⁵-Steroids | Allylic oxidation products | up to 75 | thieme-connect.com |
| Electrochemical Oxidation | Cholesterol | Cholest-4-en-3-one | 6 | beilstein-journals.org |
| Oppenauer Oxidation | 3β-hydroxycholest-5-enes | Cholest-4-en-3-ones | 70 | mpi-cbg.de |
Advanced Synthetic Techniques
Modern synthetic chemistry offers more sophisticated tools to address the challenges of selectivity in steroid functionalization.
Chemoenzymatic Synthesis Investigations
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high regio- and stereoselectivity of biocatalysts. While a direct enzymatic oxidation of cholesteryl acetate to this compound has not been extensively reported, the potential of this approach is significant.
Microbial transformations are a powerful tool for introducing oxygenated functionalities into the steroid nucleus. Certain microorganisms possess enzymes, such as cholesterol oxidase, that can catalyze the oxidation of cholesterol. ijarbs.com For instance, Pseudomonas fluorescens can convert cholesterol into cholest-4-ene-3,6-dione, indicating that enzymatic oxidation at positions other than C-7 is feasible. ijarbs.com The process involves the initial formation of cholest-5-en-3-one, followed by oxidation at C-6 and isomerization of the double bond. ijarbs.com The exploration of different microbial strains or engineered enzymes could potentially lead to a selective C-4 oxidation.
Furthermore, Baeyer-Villiger monooxygenases (BVMOs) from fungal species like Penicillium lanosocoeruleum have been shown to catalyze the regioselective lactonization of the D-ring in various steroids. nih.gov While this specific activity is on a different part of the steroid, it highlights the ability of enzymes to perform highly specific oxidations on the complex steroidal scaffold. The discovery or engineering of a P450 monooxygenase or a ketosteroid dehydrogenase with the desired C-4 activity remains an active area of research. nih.gov
Stereocontrol in Ketone Formation
The formation of the ketone at C-4 from a precursor, such as a 4-hydroxycholest-5-en-3-yl acetate, requires an oxidation step where stereocontrol is generally not a factor at the resulting sp²-hybridized carbon. However, the stereochemistry of the starting material, particularly the 3β-acetate group, can influence the reactivity and the approach of the oxidizing agent.
Synthetic Analogues and Isomers of this compound
The synthesis of analogues and isomers of this compound is important for structure-activity relationship studies and for exploring the chemical space around this scaffold. The primary isomers involve the position of the oxo group and the stereochemistry of various centers.
Positional Isomers:
6-Oxocholest-4-en-3β-yl acetate: This α,β-unsaturated ketone is an isomer where the carbonyl group is at C-6 and the double bond has migrated to the Δ4 position.
7-Oxocholest-5-en-3β-yl acetate: This is the most commonly synthesized positional isomer, resulting from the thermodynamically favored allylic oxidation of cholesteryl acetate at the C-7 position. thieme-connect.com
Cholest-4-en-3-one: While lacking the C-3 acetate, this compound is a key structural analogue representing the Δ4-3-keto steroid class, often formed via Oppenauer oxidation. wikipedia.orgijarbs.com
Cholest-4-ene-3,6-dione: This diketone can be produced through the oxidation of cholesterol with reagents like Jones reagent or through microbial transformation. mpi-cbg.deijarbs.com
The table below lists some key isomers and analogues and the synthetic methods used to obtain them.
| Compound Name | Class | Synthetic Method | Reference |
| 6-Oxocholest-4-en-3β-yl acetate | Positional Isomer | - | - |
| 7-Oxocholest-5-en-3β-yl acetate | Positional Isomer | Allylic oxidation with RuCl₃/t-BuOOH or CuI/t-BuOOH | thieme-connect.com |
| Cholest-4-en-3-one | Structural Analogue | Oppenauer oxidation of cholesterol | wikipedia.orgijarbs.com |
| Cholest-4-ene-3,6-dione | Structural Analogue | Jones oxidation of 3β-hydroxycholest-5-ene | mpi-cbg.de |
Synthesis of Related Oxocholesteryl Acetates (e.g., 7-Oxocholest-5-en-3-yl acetate)
The synthesis of oxocholesteryl acetates, such as the 7-oxo derivative, often commences with the modification of cholesterol. A primary method for introducing a ketone group at the C-7 position involves the allylic oxidation of cholesteryl acetate.
One established method involves the use of tert-butyl hydroperoxide (tBHP) in the presence of a copper iodide catalyst for the allylic oxidation of cholesteryl acetate. uc.ptunl.pt This reaction specifically targets the allylic C-7 position, yielding 7-oxo-cholest-5-en-3β-yl-acetate. Research has shown that adding tBHP portionwise to the reaction mixture can lead to higher yields, approximately 50%, by potentially preventing the free-radical chain decomposition of the hydroperoxide. uc.pt
Further modifications of the 7-oxo group are common. For instance, the 7-oxo derivative can be reduced to form the corresponding 7-hydroxy derivatives. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent. The use of L-Selectride results in the formation of the 7α-hydroxy derivative, while employing sodium borohydride (B1222165) in the presence of cerium trichloride (B1173362) leads to the stereoselective production of the 7β-hydroxy derivative in high yields (around 95%). uc.pt Subsequent alkaline hydrolysis of the acetate group can then provide the corresponding diols. uc.ptunl.pt
Table 1: Synthesis of 7-Oxocholest-5-en-3-yl acetate and its reduction products
| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Cholesteryl acetate | t-butyl-hydroperoxide, copper iodide | 7-oxo-Cholest-5-en-3β-yl-acetate | ~50% | uc.ptunl.pt |
| 7-oxo-Cholest-5-en-3β-yl acetate | L-Selectride | 7α-hydroxy-choleste-5-en-3β-yl acetate | 45% | uc.pt |
| 7-oxo-Cholest-5-en-3β-yl acetate | Sodium borohydride, cerium trichloride | 7β-hydroxy-cholest-5-en-3β-yl acetate | 95% | uc.pt |
Preparation of Structurally Modified Derivatives
The foundational structure of oxocholesteryl acetates serves as a scaffold for the synthesis of a variety of structurally modified derivatives. These derivatives often possess unique chemical properties and are synthesized for further research applications.
Epoxidation is a common modification. For example, 7-hydroxy-cholest-5-en-3-yl acetate can be oxidized using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) to produce the corresponding 5,6-epoxides. uc.pt The reaction conditions, such as the solvent and temperature, can influence the stereoselectivity of the epoxidation. uc.pt Another example is the preparation of 5α,6α-epoxy-3β-hydroxycholestan-7-one, which can be synthesized from 7-oxocholest-5-en-3β-yl acetate through a reaction involving sodium methoxide (B1231860) and hydrogen peroxide in methanol (B129727). unl.pt
Nitrogen-containing heterocyclic derivatives have also been synthesized. For instance, 7-Oxocholest-5-en-3β-yl acetate can be converted into 7a-aza-B-homocholest-5-eno[7a,7-d]tetrazol-3β-yl acetate. researchgate.net This transformation expands the B-ring of the steroid nucleus to include a nitrogen atom, creating a B-homo-aza steroid fused with a tetrazole ring. researchgate.net
Furthermore, derivatives at other positions of the cholesterol backbone have been explored. The synthesis of 25-hydroxycholesterol (B127956) acetate-7-p-toluenesulfonylhydrazone is prepared from 7-keto-25-acetoxycholesterol acetate and p-toluenesulfonylhydrazide. google.com This derivative is a key intermediate for synthesizing 25-hydroxy-7-dehydrocholesterol, a precursor to a metabolite of vitamin D3. google.com The synthesis of fluorinated vitamin D analogues has also been initiated from derivatives like 19-oxocholesteryl acetate. mdpi.com
Table 2: Examples of Structurally Modified Derivatives from Oxocholesteryl Acetates
| Starting Material | Key Reagents/Process | Derivative Product | Reference |
|---|---|---|---|
| 7-hydroxy-cholest-5-en-3-yl acetate | Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) | 5,6-epoxysterols | uc.pt |
| 7-oxocholest-5-en-3β-yl acetate | Sodium methoxide, H2O2 | 5α,6α-epoxy-3β-hydroxycholestan-7-one | unl.pt |
| 7-Oxocholest-5-en-3β-yl acetate | Hydrazoic acid, boron trifluoride | 7a-aza-B-homocholest-5-eno[7a,7-d]tetrazol-3β-yl acetate | researchgate.net |
| 7-keto-25-acetoxycholesterol acetate | p-toluenesulfonylhydrazide | 25-hydroxycholesterol acetate-7-p-toluenesulfonylhydrazone | google.com |
| 19-oxocholesteryl acetate | Not specified | 19,19-difluorovitamin D3 | mdpi.com |
Chemical Reactivity and Derivatization Studies of 4 Oxocholest 5 En 3 Yl Acetate
Reactions Involving the C-4 Carbonyl Group
The α,β-unsaturated ketone system in ring A is a prominent feature of 4-Oxocholest-5-en-3-yl acetate (B1210297), and the C-4 carbonyl group is a primary site for a variety of chemical transformations.
Stereoselective Reduction to Hydroxylated Products
The reduction of the C-4 carbonyl group can lead to the formation of corresponding 4-hydroxy derivatives. The stereochemistry of this reduction is of significant interest, as the resulting epimers (4α- and 4β-hydroxy) can exhibit different biological properties. While specific studies on 4-Oxocholest-5-en-3-yl acetate are not extensively detailed in the available literature, valuable insights can be drawn from the reduction of the closely related compound, cholest-4-en-3-one.
The reduction of Δ4-3-ketosteroids with complex metal hydrides has been shown to yield a mixture of 3α- and 3β-hydroxy isomers. For instance, the reduction of cholest-4-en-3-one was found to produce approximately 70% of the β-isomer. This stereoselectivity is influenced by the steric hindrance posed by the steroid nucleus, which directs the approach of the hydride reagent. It is plausible that the reduction of this compound would follow a similar pattern, yielding a mixture of 4α- and 4β-hydroxylated products, with one epimer being favored depending on the reducing agent and reaction conditions.
Table 1: Stereoselective Reduction of Δ4-Cholesten-3-one
| Reducing Agent | Product Ratio (β-isomer : α-isomer) |
| Not Specified | ~70% β-isomer |
Note: Data is for the parent ketone, cholest-4-en-3-one, and is used to infer the likely outcome for this compound.
Condensation Reactions with Nitrogenous Reagents (e.g., Pyrazole (B372694) Formation)
The C-4 carbonyl group, in conjunction with the adjacent double bond, provides a reactive site for condensation reactions with binucleophilic reagents, such as hydrazine (B178648) and its derivatives, to form heterocyclic systems. The synthesis of steroidal pyrazoles has been a subject of interest due to their potential pharmacological activities.
Transformations of the Acetate Ester Moiety
The acetate group at the C-3 position is another key functional handle for the derivatization of this compound.
Hydrolysis to Corresponding Sterols
The acetate ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 3-hydroxy steroid. A patented process describes the saponification of cholesteryl acetate using sodium hydroxide (B78521) or potassium hydroxide in a methanol-tetrahydrofuran mixed solvent to produce cholesterol with a high yield of 98.1%. This straightforward and efficient hydrolysis provides access to the parent sterol, 4-oxocholest-5-en-3-ol, which can then be used in further synthetic modifications.
Table 2: Hydrolysis of Cholesteryl Acetate
| Reagents | Solvent | Reaction Time | Yield |
| 5mol/L NaOH | Methanol (B129727)/THF | 12 hours | 98.1% |
Note: Data is for the related compound, cholesteryl acetate.
Derivatization to Other Esters (e.g., Hemisuccinates)
The 3-hydroxy group, obtained after hydrolysis of the acetate, can be re-esterified to introduce different ester functionalities, such as hemisuccinates. Cholesteryl hemisuccinate is a widely used derivative for increasing the water solubility of cholesterol and for conjugation to other molecules. The synthesis typically involves the reaction of the sterol's hydroxyl group with succinic anhydride (B1165640) in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Although this synthesis starts from the free sterol, it represents a key derivatization that would follow the initial hydrolysis of this compound.
Reactivity of the Δ5 Olefinic Bond
The endocyclic double bond between C-5 and C-6 is susceptible to a variety of electrophilic addition and oxidation reactions, offering another avenue for the structural modification of this compound.
Research on the electrophilic bromination of the parent enone, cholest-5-en-3-one, provides valuable insights into the reactivity of this double bond. The reaction with molecular bromine or bromine chloride leads to the formation of 5α,6β-adducts as major products, along with 6-bromocholest-4-en-3-ones. The formation of these products indicates that the reaction proceeds through a bromonium ion intermediate, which is then attacked by a nucleophile. The stereochemistry of the addition is influenced by the steric environment of the steroid nucleus, with electrophilic attack occurring from both the α- and β-faces.
Furthermore, the allylic positions to the double bond (C-4 and C-7) are potential sites for oxidation. While the C-4 position is already a carbonyl group in the target molecule, the C-7 position can be oxidized to introduce a keto group, leading to the formation of 7-keto derivatives.
Side Chain Modifications and Elaboration
The C17 side chain of the cholestane (B1235564) skeleton is a key target for modification to generate other important classes of steroids, such as pregnanes and androstanes.
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. While the primary focus of this article is on the reactivity of the steroidal nucleus, it is important to note that the side chain can also be cleaved under specific conditions. For instance, the ozonolysis of cholesteryl acetate has been studied, leading to the cleavage of the Δ⁵-double bond. However, for side-chain cleavage, a double bond within the side chain is typically required. In the absence of a side-chain double bond in this compound, alternative methods for side-chain degradation would be necessary. One common industrial method involves the oxidation of the side chain of cholesterol derivatives to produce pregnenolone (B344588) acetate.
The functionalization of the steroidal nucleus and side chain opens avenues for the synthesis of a wide array of steroidal scaffolds, including those with heterocyclic rings. The introduction of heterocycles into the steroid framework is a strategy often employed to modify the pharmacological profile of the parent steroid. researchgate.net The reactive sites on this compound, such as the enone system and the potential for further functionalization, make it a candidate for the synthesis of novel steroidal heterocycles. For example, the enone moiety could participate in Michael addition reactions or be a precursor for the formation of pyrazoles or isoxazoles fused to the A-ring.
| Precursor Functional Group | Reagent(s) | Resulting Heterocycle | Reference |
| α,β-Unsaturated ketone | Hydrazine | Pyrazole | researchgate.net |
| α,β-Unsaturated ketone | Hydroxylamine (B1172632) | Isoxazole | researchgate.net |
This table illustrates potential transformations based on the reactivity of the enone system present in this compound, drawing from general principles of heterocyclic synthesis from steroidal precursors.
Biochemical Transformations and Metabolic Pathway Research of 4 Oxocholest 5 En 3 Yl Acetate
Enzymatic Conversion Studies in vitro
In vitro studies using isolated enzymes have been instrumental in mapping the metabolic transformations of steroid acetates. These studies pinpoint the specific enzymes responsible for the initial hydrolysis and subsequent oxidative changes to the steroid structure.
Role of Cytochrome P450 Enzymes in Oxidative Metabolism
Cytochrome P450 (P450 or CYP) enzymes are a superfamily of heme-containing monooxygenases that play a dominant role in the oxidative metabolism of steroids. nih.govwikipedia.org These enzymes are located primarily in the endoplasmic reticulum of liver cells and are crucial for the biotransformation of a wide array of compounds. sigmaaldrich.com In the context of 4-Oxocholest-5-en-3-yl acetate (B1210297), once the acetate group is hydrolyzed to yield cholest-4-en-3-one, P450 enzymes catalyze key oxidative reactions, such as hydroxylation, which is often the initial step in preparing the steroid for further breakdown or excretion. wikipedia.org
The general mechanism of P450 enzymes involves the activation of molecular oxygen to introduce an oxygen atom into the substrate, typically forming a hydroxyl group. sigmaaldrich.com Several P450 isozymes are specifically involved in steroid metabolism, including those responsible for hydroxylating the steroid side-chain, a critical step in its degradation. nih.govmdpi.com For instance, CYP125, a cytochrome P450 enzyme found in bacteria, is known to hydroxylate the C26 position of the cholesterol side chain, a process that initiates its breakdown. ufz.demdpi.com The resulting carboxylic acid can then be activated to its CoA-ester, paving the way for β-oxidation. ufz.demdpi.com While direct studies on 4-Oxocholest-5-en-3-yl acetate are specific, the metabolism of the structurally related cholest-4-en-3-one provides a strong model for its expected oxidative fate, which includes sequential oxidations and potential C-C bond cleavage mediated by various P450 enzymes. nih.govmdpi.com
Table 1: Key Cytochrome P450 Enzymes in Steroid Metabolism
| Enzyme Family | General Function in Steroid Metabolism |
|---|---|
| CYP7A1 | Bile acid synthesis |
| CYP11A1 | Cholesterol side-chain cleavage |
| CYP17A1 | Androgen synthesis (17α-hydroxylation) |
| CYP19A1 | Estrogen synthesis (aromatase) |
Involvement of Hydroxysteroid Dehydrogenases
Hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that catalyze the conversion between hydroxysteroids and ketosteroids. wikipedia.org These enzymes are critical in the biosynthesis and metabolism of all steroid hormones. wikipedia.org The metabolism of this compound, following the hydrolysis of its ester group to cholest-4-en-3-one, would theoretically not be a primary substrate for HSDs as the 3-position is already a ketone. However, HSDs are central to the broader pathways of steroid metabolism.
For example, 3β-Hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is a key enzyme that converts Δ5-3β-hydroxysteroids into the Δ4-3-keto configuration, a structure already present in cholest-4-en-3-one. wikipedia.org Other HSDs, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), are involved in later stages of steroid side-chain degradation, acting on β-hydroxyacyl-CoA intermediates. In some bacteria, a bifunctional short-chain dehydrogenase known as Hsd4A acts as both a 17β-hydroxysteroid dehydrogenase and a β-hydroxyacyl-CoA dehydrogenase, playing a key role in the degradation pathway of the steroid side chain. mdpi.com
Table 2: Examples of Hydroxysteroid Dehydrogenases and Their Functions
| Enzyme Name | Function | Substrate/Product Example |
|---|---|---|
| 3β-HSD | Converts Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids | Pregnenolone (B344588) to Progesterone |
| 11β-HSD1 | Interconverts cortisone (B1669442) and cortisol | Cortisone to Cortisol |
| 17β-HSD | Interconverts 17-keto and 17β-hydroxysteroids | Androstenedione to Testosterone (B1683101) |
Mechanisms of Ester Hydrolysis by Hydrolases
The initial and obligatory step in the metabolism of this compound is the hydrolysis of the 3-acetate ester bond to release cholesterol and acetic acid. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases. nih.gov These enzymes are abundant in various tissues, particularly the liver. nih.gov
The mechanism of ester hydrolysis by these enzymes typically involves a catalytic triad, often composed of serine, histidine, and an acidic residue (aspartate or glutamate). In a common mechanism for serine hydrolases, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (acetic acid in this case). nih.gov Some hydrolases may utilize a general base mechanism where a water molecule, activated by an active site residue, directly attacks the ester bond without forming a covalent acyl-enzyme intermediate. nih.gov
Microbial Biotransformation Research
Microorganisms, particularly bacteria, offer a powerful and environmentally friendly means for steroid transformation. mdpi.com They possess diverse enzymatic machinery capable of modifying the complex steroid nucleus and degrading the side chain.
Metabolism in Bacterial Systems (e.g., Mycolicibacterium)
Bacteria from the genus Mycolicibacterium (formerly Mycobacterium) are widely utilized for the industrial production of steroid drug precursors from natural sterols like cholesterol and phytosterols. mdpi.comresearchgate.net These bacteria can efficiently degrade the cholesterol side chain to produce valuable C19 steroid synthons such as androst-4-ene-3,17-dione (AD). mdpi.commdpi.com
The metabolic process begins with the transport of the sterol into the bacterial cell. mdpi.com The initial transformation within the cell involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form cholest-4-en-3-one. mdpi.commdpi.com This key intermediate is the same molecule that results from the hydrolysis of this compound, placing the compound directly into this well-established microbial degradation pathway. The subsequent steps involve the systematic degradation of the sterol's side chain through a process analogous to the β-oxidation of fatty acids. mdpi.comresearchgate.net Genetic engineering of Mycolicibacterium strains, for example by knocking out genes responsible for ring degradation, allows for the accumulation of specific, high-value intermediates. mdpi.comresearchgate.net
Identification of Metabolic Intermediates and Pathways
Research on Mycolicibacterium has identified a series of metabolic intermediates that delineate the pathway of sterol side-chain degradation. mdpi.commdpi.com Following the formation of cholest-4-en-3-one, the side chain is hydroxylated, typically at the C26 position by a cytochrome P450 enzyme (CYP125), to form 3-oxo-cholest-4-en-26-oic acid. mdpi.comresearchgate.net This acid is then activated to its coenzyme A (CoA) ester, 3-oxo-chol-4-ene-26-acyl-CoA, which enters a β-oxidation-like spiral. mdpi.com
This pathway involves a sequence of enzymatic reactions including dehydrogenation by acyl-CoA dehydrogenases, hydration by enoyl-CoA hydratases, further oxidation by β-hydroxyacyl-CoA dehydrogenase, and finally, thiolytic cleavage by a thiolase. mdpi.comresearchgate.net Each round of this spiral shortens the side chain. An alternative pathway can also lead to the formation of C22 intermediates, such as 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), which can be a dead-end product in certain mutant strains. researchgate.netnih.gov The ultimate products of complete side-chain degradation are propionyl-CoA and acetyl-CoA, which are then utilized by the bacterium's central metabolism, along with the C19 steroid nucleus, androst-4-ene-3,17-dione (AD). mdpi.comnih.gov
Table 3: Key Intermediates in the Microbial Degradation of the Cholesterol Side Chain
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Cholest-4-en-3-one | Key entry intermediate into the degradation pathway | |
| 3-Oxo-cholest-4-en-26-oic acid | Product of initial side-chain oxidation | |
| 3-Oxo-chol-4-ene-26-acyl-CoA | 3-OCS-CoA | Activated substrate for β-oxidation |
| 22-hydroxy-23,24-bisnorchol-4-ene-3-one | 4-HBC | C22 intermediate/by-product |
Role in Steroid Biosynthesis and Catabolism Research Models
7-Oxocholest-5-en-3β-yl acetate, a derivative of cholesterol, serves as a valuable tool in biochemical research, particularly in studies concerning steroid conversion and metabolism. Its utility stems from its position as a key intermediate that can be chemically or biologically transformed into a variety of other bioactive steroids.
7-Oxocholest-5-en-3β-yl acetate is widely used as a starting material or intermediate in the synthesis of other oxygenated steroids (oxysterols). chemicalbook.com Its chemical structure, featuring a ketone group at the C-7 position, an acetate group at C-3, and a double bond at C-5, allows for targeted modifications to produce a range of derivatives. These derivatives are often studied for their potential biological activities, including cytotoxic effects on cancer cells. unl.pt
Research has demonstrated several key transformations starting from 7-oxocholest-5-en-3β-yl acetate:
Reduction to 7-Hydroxy Derivatives: The ketone group at C-7 is a primary site for modification. Stereoselective reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium trichloride (B1173362) (CeCl₃) preferentially yields 7β-hydroxy-cholest-5-en-3β-yl acetate. uc.pt Alternatively, using L-Selectride as the reducing agent can produce the 7α-hydroxy derivative. uc.pt These 7-hydroxylated products are themselves important oxysterols or intermediates for further synthesis. uc.ptchemicalbook.com
Synthesis of Dienols: The compound can be used to create steroids with a conjugated diene system. Treatment with p-toluenesulfonic acid catalyzes the elimination of the 3β-acetate group, leading to the formation of Cholesta-3,5-dien-7-one, which can be further reduced to Cholesta-3,5-dien-7β-ol. unl.pt
Epoxidation: The double bond between C-5 and C-6 is another reactive site. Oxidation reactions can convert 7-oxocholest-5-en-3β-yl acetate into various epoxysterols, which are studied for their biological properties. uc.pt
Formation of Complex Oxysterols: In a modified oxidative procedure using sodium methoxide (B1231860) and hydrogen peroxide in methanol (B129727), 7-oxocholest-5-en-3β-yl acetate can be converted into 5α,6α-epoxy-3β-hydroxycholestan-7-one, although in modest yields. unl.pt
These transformations highlight the role of 7-oxocholest-5-en-3β-yl acetate as a versatile precursor, enabling the synthesis of a library of oxysterols for structure-activity relationship (SAR) studies. unl.pt
Table 1: Synthetic Transformations of 7-Oxocholest-5-en-3β-yl acetate
| Starting Material | Reagents/Process | Product(s) | Research Context | Citation |
| 7-Oxocholest-5-en-3β-yl acetate | NaBH₄ / CeCl₃ | 7β-Hydroxy-cholest-5-en-3β-yl acetate | Synthesis of 7β-hydroxy derivatives | uc.pt |
| 7-Oxocholest-5-en-3β-yl acetate | L-Selectride, then NaOH/H₂O₂ | 7α-Hydroxy-cholest-5-en-3β-yl acetate and Cholest-5-ene-3β,7α-diol | Synthesis of 7α-hydroxy derivatives | uc.pt |
| 7-Oxocholest-5-en-3β-yl acetate | p-Toluenesulfonic acid, then reduction | Cholesta-3,5-dien-7β-ol | Synthesis of diene derivatives | unl.pt |
| 7-Oxocholest-5-en-3β-yl acetate | Sodium methoxide, H₂O₂ | 5α,6α-Epoxy-3β-hydroxycholestan-7-one | Synthesis of complex epoxysterols | unl.pt |
Studies in Model Organisms for Steroid Biochemistry (excluding human)
The degradation and transformation of steroids are fundamental biochemical processes studied in various non-human model organisms, particularly bacteria. While studies may not directly use 7-oxocholest-5-en-3β-yl acetate as a feed, the research on how these organisms metabolize the core steroid structure provides essential context for understanding sterol biochemistry. These organisms are often used to produce steroid drug precursors through microbial transformation, a more environmentally friendly alternative to chemical synthesis. mdpi.com
Mycolicibacterium : Species such as Mycolicibacterium neoaurum are workhorses in the biotechnology industry for steroid manufacturing. mdpi.com They possess enzymatic machinery to degrade the sterol side chain and modify the steroid nucleus. A key initial step in their metabolic pathway is the conversion of sterols like cholesterol into cholest-4-en-3-one, catalyzed by enzymes such as cholesterol oxidase or 3β-hydroxysteroid dehydrogenase. mdpi.comresearchgate.net This intermediate is then further processed, demonstrating the microbial capacity to alter the A and B rings of the steroid core, a structure shared by 7-oxocholest-5-en-3β-yl acetate.
Saccharopolyspora hirsuta : This thermophilic actinobacterium is capable of degrading cholesterol through pathways that involve simultaneous modification of the side chain and the steroid A-ring. researchgate.net Identified intermediates such as cholest-4-en-3-one and 26-hydroxycholesterol (B79680) show that the organism possesses a versatile enzymatic toolkit for sterol conversion, putatively involving cytochrome P450 monooxygenases and cholesterol oxidase. researchgate.net
Steroidobacter denitrificans : This anaerobic bacterium serves as a model organism for studying oxygen-independent steroid degradation. ufz.de Its metabolic pathways have been shown to convert cholesterol into intermediates such as 25- and 26-hydroxy-cholest-4-en-3-one. The research on this organism has revealed a complex "patchwork" pathway for side-chain degradation involving enzymes similar to those in cholic acid and actinobacterial cholesterol degradation. ufz.de
These model systems are crucial for identifying novel enzymes and pathways in steroid metabolism. The knowledge gained from these organisms can inform the potential metabolic fate of various oxysterols and their derivatives, including compounds like 7-oxocholest-5-en-3β-yl acetate, should they be introduced into such biological systems.
Table 2: Model Organisms in Steroid Biochemistry Research
| Model Organism | Substrate(s) Studied | Key Metabolic Intermediates/Products | Relevance to Steroid Biochemistry | Citation |
| Mycolicibacterium sp. | Phytosterols, Cholesterol | Cholest-4-en-3-one, Androst-4-ene-3,17-dione (AD) | Green manufacturing of steroid precursors; study of steroid nucleus modification. | mdpi.com |
| Saccharopolyspora hirsuta | Cholesterol | Cholest-4-en-3-one, 26-Hydroxycholesterol, 3-Oxo-cholest-4-en-26-oic acid | Understanding sterol catabolism in thermophilic bacteria. | researchgate.net |
| Steroidobacter denitrificans | Zoosterols, Phytosterols | 25-Hydroxy-cholest-4-en-3-one, 26-Hydroxy-cholest-4-en-3-one | Elucidating anaerobic steroid degradation pathways. | ufz.de |
Analytical Methodologies for the Characterization and Quantification of 4 Oxocholest 5 En 3 Yl Acetate in Research Contexts
Advanced Chromatographic Techniques
Chromatography is a fundamental tool for separating 4-Oxocholest-5-en-3-yl acetate (B1210297) from complex mixtures, enabling its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Structural Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and thermally stable compounds like 4-Oxocholest-5-en-3-yl acetate. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
For this compound, GC-MS analysis reveals characteristic mass-to-charge (m/z) ratios that are instrumental for its structural confirmation. nih.gov A typical analysis might be performed on a gas chromatograph coupled to a mass detector with electron ionization. centrumdp.sk The resulting mass spectrum would show a molecular ion peak and several fragment ions corresponding to the loss of specific chemical moieties. For instance, the NIST library entry for a related compound, 7-Oxocholesteryl acetate, shows prominent peaks that aid in its identification. nih.gov
Table 1: Illustrative GC-MS Parameters for Sterol Analysis
| Parameter | Value |
|---|---|
| Column Type | HP-5MS (or equivalent) |
| Column Dimensions | 30 m x 250 µm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min |
| Oven Program | Initial temp 120°C (hold 2 min), ramp 10°C/min to 300°C |
| Ionization Mode | Electron Ionization (EI) |
This table presents typical parameters and may require optimization for specific instruments and samples.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. mpi-bremen.de When coupled with a mass spectrometer (HPLC-MS), it becomes an exceptionally sensitive and specific tool for both identifying and quantifying compounds in complex mixtures. wikipedia.org This is particularly useful for analyzing sterols and their derivatives, which may require derivatization for GC-MS analysis but can often be analyzed directly by HPLC-MS. researchgate.netresearchgate.net
The combination of liquid chromatography's separation power with the mass analysis capabilities of a mass spectrometer allows for the precise determination of molecular weights and structural information. wikipedia.org HPLC-MS is adept at handling a wide range of compounds and can be used to assess the purity of this compound samples and to quantify their concentration in various matrices. mpi-bremen.demeasurlabs.com The choice of stationary phase (column) and mobile phase composition is critical for achieving optimal separation. wikipedia.org
Table 2: Typical HPLC System Configuration for Sterol Analysis
| Component | Specification |
|---|---|
| Column | C18 or other suitable reversed-phase column |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) |
| Detector | UV-Vis or Mass Spectrometer (e.g., ESI-MS) |
| Ionization Source (for MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
This table provides a general outline; specific conditions must be optimized.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary screening of samples. In the context of synthesizing or modifying this compound, TLC is invaluable. For example, the conversion of a starting material to the desired product can be visually tracked by observing the disappearance of the reactant spot and the appearance of the product spot on a TLC plate. uc.pt
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (a thin layer of adsorbent like silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). By comparing the retention factor (Rf) values of the spots with those of known standards, a preliminary identification can be made. uc.pt In a reported synthesis, TLC was used to monitor the completion of reactions involving sterol acetates. google.com
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC combines some of the best features of both gas and liquid chromatography, offering fast, efficient separations. shimadzu.comshimadzu.com It is particularly well-suited for the analysis and purification of chiral molecules and thermally labile compounds. wikipedia.org
For compounds like this compound, SFC can be an attractive alternative to normal-phase HPLC, often providing faster analysis times and reduced solvent consumption. shimadzu.com The technique can be applied to both analytical and preparative scale separations. The addition of a co-solvent (modifier) like methanol (B129727) to the carbon dioxide mobile phase allows for the analysis of a wider range of compounds, including those with some polarity. shimadzu.comrsc.org
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. rsc.orgbbhegdecollege.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships. For a complex molecule like this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically required for a complete and unambiguous assignment of all proton and carbon signals. researchgate.netmdpi.com
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms. Two-dimensional NMR experiments then establish the connections between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. rsc.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Oxocholesteryl acetate |
| Acetonitrile |
| Carbon dioxide |
| Methanol |
| Palladium-carbon |
| Sodium nitrite |
| Trifluoroacetic acid |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of this compound. Unlike nominal mass spectrometers, HRMS instruments provide exact mass measurements with high accuracy, typically to within 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly enhancing confidence in compound identification.
For this compound (C₂₉H₄₆O₃), the theoretical monoisotopic mass is 442.344695 Da. chemspider.com HRMS analysis, often coupled with liquid chromatography (LC-HRMS), can confirm this exact mass, distinguishing it from other isobaric compounds that may be present in a complex sample.
Furthermore, HRMS in tandem with tandem mass spectrometry (MS/MS) capabilities is invaluable for elucidating the fragmentation pathways of this compound. By inducing fragmentation of the precursor ion and analyzing the exact masses of the resulting product ions, researchers can piece together the molecule's structure. This fragmentation analysis provides a structural fingerprint of the compound. For instance, a characteristic loss of the acetate group (CH₃COOH) or fragments corresponding to the sterol backbone can be precisely identified.
Table 1: Illustrative HRMS Fragmentation Data for a Sterol Acetate
| Fragment Description | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 443.3520 | 443.3518 | -0.45 |
| [M-CH₃COOH+H]⁺ | 383.3308 | 383.3305 | -0.78 |
This table is illustrative. Actual observed masses may vary slightly based on instrumentation and experimental conditions.
Sample Preparation Strategies for Complex Matrices in Research
The accuracy and sensitivity of any analytical method are heavily reliant on the quality of the sample preparation. For the analysis of this compound in complex biological or environmental matrices, such as plasma, tissues, or plant extracts, robust sample preparation is crucial to remove interfering substances and concentrate the analyte of interest. metabolomexchange.orgcentrumdp.sk
Selective Extraction and Enrichment Procedures
The initial step in sample preparation often involves extraction of the lipophilic compounds from the aqueous matrix. aocs.org Given the steroidal nature of this compound, liquid-liquid extraction (LLE) using organic solvents like n-hexane, ethyl acetate, or a mixture thereof is a common approach. iscientific.org For more complex samples, such as plant tissues, accelerated solvent extraction (ASE) may be employed to enhance extraction efficiency. centrumdp.sk
Following the initial extraction, further enrichment is often necessary to isolate the sterol fraction from other lipids. researchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose. SPE cartridges with different sorbents (e.g., silica, C18) can be used to selectively retain and then elute the sterol acetates, effectively removing more polar or nonpolar impurities. pnas.org The choice of sorbent and elution solvents is critical and must be optimized for the specific matrix and analyte.
Table 2: Overview of Extraction and Enrichment Techniques
| Technique | Principle | Application | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Initial extraction from aqueous samples (e.g., plasma). | Choice of solvent, solvent-to-sample ratio, pH. |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent. | Cleanup and concentration of the analyte after initial extraction. | Sorbent type, conditioning, loading, washing, and elution solvents. |
| Accelerated Solvent Extraction (ASE) | Use of solvents at elevated temperatures and pressures to increase extraction efficiency. | Extraction from solid or semi-solid samples (e.g., plant material). | Solvent choice, temperature, pressure, static/dynamic cycles. |
Derivatization for Enhanced Chromatographic and Spectroscopic Analysis
To improve the analytical properties of this compound, especially for gas chromatography-mass spectrometry (GC-MS), derivatization is often employed. aocs.org While the acetate group is already present, derivatization of the keto group can enhance volatility and improve chromatographic peak shape.
One common derivatization strategy involves the formation of oximes by reacting the ketone with reagents like hydroxylamine (B1172632) hydrochloride or, for enhanced sensitivity in electron capture detection, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used, although it is more common for hydroxyl groups. sigmaaldrich.com
For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a readily ionizable group, or "charge tag," to the molecule, thereby enhancing its ionization efficiency in techniques like electrospray ionization (ESI). researchgate.net Girard reagents, for example, can react with the ketone to introduce a quaternary ammonium (B1175870) group, significantly improving detection limits. researchgate.net
Table 3: Common Derivatization Approaches
| Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
| Hydroxylamine HCl | Ketone | Oxime | Improved volatility and peak shape for GC. |
| PFBHA | Ketone | Pentafluorobenzyl oxime | Enhanced sensitivity in GC-ECNI-MS. |
| Girard Reagents (T, P) | Ketone | Hydrazone with a quaternary ammonium moiety | Increased ionization efficiency for LC-ESI-MS. researchgate.net |
| BSTFA | (Potentially residual hydroxyl groups) | Trimethylsilyl (TMS) ether | Increased volatility for GC. sigmaaldrich.com |
Mechanistic Insights and Structure Activity Relationship Sar Studies of 4 Oxocholest 5 En 3 Yl Acetate and Its Derivatives in Research Models
Investigations into Molecular Interactions with Biochemical Systems
Experimental studies in controlled laboratory settings have begun to map the interactions of 4-Oxocholest-5-en-3-yl acetate (B1210297) derivatives with key biological molecules, particularly enzymes and receptors.
While specific kinetic data for 4-Oxocholest-5-en-3-yl acetate is not extensively documented, research on structurally related compounds provides valuable insights. The core structure, cholest-5-en-3-one, is a known intermediate in the enzymatic conversion of cholesterol to cholest-4-en-3-one, a reaction catalyzed by cholesterol oxidase. nih.govresearchgate.net This bifunctional flavoenzyme performs both the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the subsequent isomerization of the double bond from the Δ5 to the Δ4 position. researchgate.netjapsonline.com
The table below summarizes the substrate and inhibitor characteristics for cholest-4-en-3-one-Δ1-dehydrogenase, which provides a model for understanding how derivatives of this compound might interact with steroid-metabolizing enzymes.
| Compound | Role in Relation to Cholest-4-en-3-one-Δ1-dehydrogenase |
| Cholest-4-en-3-one | Substrate |
| Cholest-5-en-3-one | Substrate |
| Progesterone | Substrate (High Catalytic Efficiency) |
| Androst-4-en-3,17-dione | Substrate |
| Testosterone (B1683101) | Substrate |
| 19-Nortestosterone | Substrate |
| Corticosterone | Competitive Inhibitor |
| Estrone | Competitive Inhibitor |
| Data derived from studies on Sterolibacterium denitrificans. researchgate.net |
Derivatives of this compound, particularly oxidized cholesterol metabolites known as oxysterols, are recognized as important signaling molecules that modulate the activity of various nuclear receptors. mdpi.comnih.gov These receptors are critical regulators of lipid metabolism, inflammation, and other key physiological processes. mdpi.com
Liver X receptors (LXRα and LXRβ) are primary targets for a range of naturally occurring oxysterols. mdpi.compnas.org Upon binding, these oxysterols act as agonists, inducing a conformational change in the receptor that promotes the transcription of target genes involved in cholesterol homeostasis and transport. pnas.orgnih.gov Structure-activity relationship studies have demonstrated that the position and stereochemistry of hydroxyl groups on the sterol side chain are critical for high-affinity binding and receptor activation. pnas.org
Another class of nuclear receptors modulated by oxysterols includes the retinoic acid receptor-related orphan receptors (RORα and RORγ). mdpi.comnih.gov Certain 7-substituted oxysterols, as well as the brain-derived 24(S)-hydroxycholesterol, can bind to RORs and act as inverse agonists, suppressing their constitutive transcriptional activity. mdpi.com This highlights the intricate and often opposing regulatory roles that different sterol derivatives can play within the cell.
The table below lists key nuclear receptors and the modulatory effects of related oxysterols.
| Nuclear Receptor | Modulating Oxysterol Class/Example(s) | Observed Effect in in vitro Systems |
| LXRα / LXRβ | 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 24(S),25-epoxycholesterol | Agonist activity, enhanced transcription of target genes |
| RORα / RORγ | 7-substituted oxysterols, 24(S)-hydroxycholesterol | Inverse agonist activity, suppression of constitutive transcription |
| Data sourced from reviews on oxysterol-receptor interactions. mdpi.comnih.govpnas.org |
Computational and Theoretical Chemistry Approaches
Computational methods provide a powerful lens for examining the molecular interactions of this compound and its derivatives at an atomic level, offering predictive insights into their biochemical behavior.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely applied in drug discovery to understand how a ligand, such as a steroid derivative, might interact with the binding site of a protein target like an enzyme or receptor. mdpi.commdpi.com
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their intrinsic reactivity and the nature of their chemical bonds. These methods can be used to calculate properties such as charge distribution, molecular orbital energies, and the stability of different conformations. For complex molecules like steroids, these calculations can help explain their interaction with biological targets. By understanding the electronic structure, researchers can predict which parts of the molecule are more likely to engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions within a protein's binding pocket. While specific quantum chemical studies on this compound are not detailed in the available literature, this approach is a standard tool for rationalizing the structure-activity relationships of pharmacologically active compounds.
Correlation of Structural Features with Biochemical Activity in Research Models
Structure-activity relationship (SAR) studies on cholestenone derivatives have begun to correlate specific structural features with their observed biochemical effects. Research has shown that the enone structure in the A-ring, specifically a carbonyl group at the C3 position as seen in cholest-4-en-3-one, is a significant feature for certain biological activities. nih.gov
Studies on LXR ligands have established that modifications to the sterol side chain are critical for receptor binding and activation. The presence, position, and stereochemistry of hydroxyl or epoxide functionalities on the side chain are key determinants of LXR agonism. pnas.org For instance, the similarity in binding of 22(S)-hydroxycholesterol and 24(S)-hydroxycholesterol to LXRs suggests that specific hydroxyl group placements facilitate crucial contacts within the receptor's ligand-binding pocket. pnas.org Conversely, the introduction of amide or ester moieties can alter these interactions. pnas.org
Influence of Carbonyl Position on Biological Recognition
The position of the carbonyl group within the A-ring of a steroid is a critical determinant of its biological activity. In this compound, the ketone is at the C-4 position, which is less common than the C-3 ketone found in many biologically active steroids like testosterone and progesterone. This positioning, adjacent to the C-5 double bond, forms an α,β-unsaturated ketone system, a structural motif known to be important for the biological activity of various compounds.
The location of this electron-withdrawing group influences the electronic distribution and conformation of the A-ring, which in turn affects how the molecule docks into the ligand-binding pocket of a receptor or the active site of an enzyme. For many steroid receptors, the A-ring is a key region for initial binding and orientation. While a 3-keto group is often considered essential for the activity of certain classes of steroids, such as glucocorticoids, some research has shown that this is not an absolute requirement. For instance, the glucocorticoid receptor agonist cortivazol (B1669445) features a bulky phenylpyrazole group in place of the C-3 ketone and exhibits significantly higher activity than prednisolone, challenging the traditional view of the necessity of the 3-keto group. frontiersin.org
The shift of the carbonyl from the C-3 to the C-4 position in the cholestane (B1235564) skeleton would alter the hydrogen bonding pattern and steric interactions with the target protein. Receptors and enzymes have exquisitely shaped binding pockets with specific amino acid residues that act as hydrogen bond donors or acceptors. A change in the carbonyl position would necessitate a different orientation of the steroid within the binding pocket to achieve optimal interaction.
Table 1: Comparison of A-Ring Features in Different Steroid Scaffolds
| Feature | This compound | Typical 3-Keto Steroid (e.g., Cholest-4-en-3-one) |
| Carbonyl Position | C-4 | C-3 |
| Double Bond | Δ⁵ | Δ⁴ |
| Resulting System | β,γ-unsaturated ketone relative to C-3 acetate | α,β-unsaturated ketone |
This table illustrates the key differences in the A-ring structure, which are expected to lead to different biological recognition patterns.
The biological activity of α,β-unsaturated ketones is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine) in proteins. researchgate.net While this compound itself is not a classic α,β-unsaturated ketone in the same vein as cholest-4-en-3-one, the electronic interplay between the C-4 oxo group and the C-5 double bond is still a critical feature for molecular recognition.
Impact of Steroid Ring Modifications on Activity Profiles
Modifications to the steroid ring structure can profoundly alter the biological activity of the molecule. These modifications can include changes to the ring fusion stereochemistry, the introduction of unsaturation, or the addition of various functional groups.
The introduction of additional double bonds into the steroid nucleus is a common strategy to modulate activity. For example, the introduction of a double bond at the C-1 position of the A-ring in glucocorticoids enhances their anti-inflammatory activity and reduces their salt-retaining properties. uomustansiriyah.edu.iq For derivatives of this compound, the introduction of further unsaturation in any of the rings would alter the planarity and electronic properties of the molecule, potentially leading to a different spectrum of biological activities.
Furthermore, the addition of functional groups at various positions on the steroid backbone can have a significant impact. For instance, hydroxylation of the A-ring can be a metabolic pathway that affects the duration of action of steroids. wada-ama.org The presence and orientation (axial or equatorial) of substituents can influence receptor binding affinity and specificity.
Table 2: Predicted Effects of Steroid Ring Modifications on Cholestane Derivatives
| Modification Type | Predicted Impact on Molecular Properties | Potential Consequence for Biological Activity |
| A/B Ring Fusion | Alters the overall shape from planar (trans) to bent (cis). hampshire.edu | Drastic change in binding affinity and selectivity for receptors/enzymes. |
| Introduction of Additional Unsaturation | Increases planarity and alters electronic distribution. uomustansiriyah.edu.iq | Modulation of potency and selectivity of action. |
| Aromatization of A-Ring | Creates a planar, aromatic A-ring. | Can introduce estrogenic activity. nih.gov |
| Introduction of an Oxirane Ring | Adds a reactive epoxy group. nih.gov | Can lead to covalent modification of target proteins and diverse biological activities. |
This table summarizes the generally expected consequences of major modifications to the steroid ring system, based on established SAR principles in steroid chemistry.
Applications of 4 Oxocholest 5 En 3 Yl Acetate As a Research Tool and Precursor in Chemical Biology
Use in the Synthesis of Isotopically Labeled Steroids for Tracer Studies
The strategic placement of functional groups in 4-Oxocholest-5-en-3-yl acetate (B1210297) makes it an ideal precursor for introducing isotopic labels, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the steroid backbone. These labeled steroids are indispensable tools for tracer studies, which allow researchers to follow the metabolic fate of steroids in biological systems.
For instance, isotopically labeled versions of cholesterol and its precursors, synthesized from starting materials like 4-Oxocholest-5-en-3-yl acetate, are used to investigate the intricate pathways of steroid metabolism. By tracking the movement and transformation of the labeled compounds, scientists can gain insights into the rates of synthesis, degradation, and excretion of various steroids. This information is crucial for understanding both normal physiological processes and the dysregulation that occurs in various diseases.
An example of such a study involves the preparation of [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol, which was used to study sterol metabolism in rat liver homogenates. nih.gov The study revealed the efficient conversion of this labeled compound to cholesterol and identified several other labeled metabolic intermediates. nih.gov This demonstrates the power of using isotopically labeled steroids, derived from precursors like this compound, to map out complex biochemical pathways.
Application as a Biochemical Probe for Elucidating Steroid Metabolic Pathways
Beyond its use in creating isotopically labeled tracers, this compound can be chemically modified to create biochemical probes. These probes are designed to interact with specific enzymes or receptors within steroid metabolic pathways, helping to elucidate their function and regulation.
By introducing specific chemical modifications to the this compound structure, researchers can create molecules that act as inhibitors, substrates, or fluorescent tags for particular enzymes. For example, a modified steroid derived from this precursor might bind to an enzyme in the cholesterol synthesis pathway, allowing researchers to study the enzyme's activity and identify potential drug targets.
Studies utilizing such probes have been instrumental in understanding the metabolism of various sterols. For example, research on the metabolism of 14α-methyl-5α-cholest-7-en-3β-ol, a compound that can be conceptually linked back to precursors like this compound, has helped to identify a range of metabolic products, providing a clearer picture of the enzymes and reactions involved in sterol synthesis. nih.gov
Precursor for the Preparation of Diverse Steroidal Compound Libraries for Academic Screening
The chemical versatility of this compound makes it an excellent starting point for the synthesis of diverse libraries of steroidal compounds. These libraries, containing a wide array of structurally related steroids, are invaluable resources for academic screening programs aimed at discovering new biologically active molecules.
Through a series of chemical reactions, the core structure of this compound can be systematically modified to generate hundreds or even thousands of unique compounds. These libraries can then be screened against various biological targets, such as enzymes, receptors, or whole cells, to identify compounds with interesting biological activities. This high-throughput screening approach has the potential to uncover new drug leads for a wide range of diseases.
The ability to generate such a diverse set of compounds from a common precursor is a key strategy in modern drug discovery and chemical biology research. The insights gained from screening these libraries can lead to a deeper understanding of the structure-activity relationships of steroidal compounds.
Contribution to Fundamental Understanding of Steroidogenesis in Research Models
Steroidogenesis, the biological process by which steroids are generated from cholesterol, is a fundamental area of research in endocrinology and biochemistry. This compound and its derivatives play a crucial role in studies aimed at understanding this complex process in various research models, from cell cultures to animal models.
By providing a ready source of key intermediates, this compound allows researchers to probe the individual steps of steroidogenesis. For example, by introducing a specific steroid precursor into a cell culture system, scientists can study the activity of the enzymes that convert it into other steroids down the line. This helps to piece together the intricate network of reactions that constitute the steroidogenic pathway.
The use of compounds derived from this compound has contributed to our understanding of how steroid synthesis is regulated and how it can be altered in disease states. This fundamental knowledge is essential for the development of new therapies for a wide range of conditions, including hormonal disorders, metabolic diseases, and cancer.
Below is a table summarizing the intermediates identified in a study of sterol metabolism, which showcases the types of compounds that can be traced and identified using labeled precursors conceptually derived from starting materials like this compound.
| Labeled Compound Recovered | Significance in Sterol Metabolism |
|---|---|
| 14α-methyl-5α-cholest-7-en-3β-ol | Unreacted substrate, starting point for the metabolic study. nih.gov |
| 5α-cholesta-7,14-dien-3β-ol | Metabolic intermediate in the conversion to cholesterol. nih.gov |
| 5α-cholesta-8,14-dien-3β-ol | Another key intermediate in the cholesterol synthesis pathway. nih.gov |
| cholesta-5,7-dien-3β-ol | A direct precursor to cholesterol. nih.gov |
| 5α-cholest-8(14)-en-3β-ol | An intermediate formed during the removal of the 14α-methyl group. nih.gov |
| 5α-cholest-8-en-3β-ol | A sterol intermediate in the Bloch pathway of cholesterol synthesis. nih.gov |
| 5α-cholest-7-en-3β-ol | An immediate precursor to cholesterol in one of the final steps of synthesis. nih.gov |
| Cholesterol | The final product of the metabolic pathway under investigation. nih.gov |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing 4-oxocholest-5-en-3-yl acetate?
- Synthesis : The compound is typically synthesized via acetylation of cholesterol derivatives under controlled conditions. A common method involves reacting cholesterol with acetic anhydride in the presence of a catalyst (e.g., pyridine) to yield the acetylated product. Post-synthesis purification via column chromatography is critical to remove unreacted starting materials .
- Characterization :
-
NMR : H and C NMR confirm the acetate group (δ ~2.05 ppm for the methyl protons, δ ~170 ppm for the carbonyl carbon) and the oxo group at C4 (δ ~200 ppm for the ketone carbon).
-
Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 428.355 (CHO) .
-
X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves the planar ketone group at C4 and acetyl moiety at C3 .
Table 1 : Key Spectral Data for this compound
Technique Signature Peaks/Features Reference H NMR δ 5.38 ppm (C5-C6 double bond), δ 2.05 ppm (CHCO) C NMR δ 200.1 ppm (C4=O), δ 170.3 ppm (CHCO) HRMS m/z 428.355 [M+H]
Q. How does this compound influence membrane fluidity in model lipid bilayers?
- Methodology :
- Prepare lipid bilayers using phosphatidylcholine and incorporate the compound at varying molar ratios (0–20 mol%).
- Use fluorescence anisotropy (e.g., DPH probes) or electron paramagnetic resonance (EPR) to measure membrane rigidity.
- Findings: The oxo group at C4 disrupts lipid packing, increasing fluidity at concentrations >10 mol% .
Advanced Research Questions
Q. How can researchers resolve contradictions in the role of this compound in lipid raft formation?
- Experimental Design :
- Use atomic force microscopy (AFM) or super-resolution microscopy to visualize rafts in cell membranes treated with the compound.
- Compare results across cell types (e.g., HEK293 vs. hepatocytes) to assess tissue-specific effects.
- Statistical Approach : Apply multivariate analysis to distinguish confounding variables (e.g., cholesterol content, temperature) .
Q. What advanced techniques validate the compound’s metabolic stability in in vivo vs. in vitro models?
- In Vitro : Incubate with liver microsomes and quantify degradation via LC-MS/MS. Half-life (t) typically exceeds 6 hours, suggesting moderate stability .
- In Vivo : Administer C-labeled compound to rodent models and track biodistribution using autoradiography.
- Data Discrepancy : In vitro models overestimate stability due to absent enzymatic cascades (e.g., CYP3A4 induction in vivo) .
Q. How does this compound interact with nuclear receptors (e.g., LXR, FXR) in gene regulation studies?
- Methodology :
- Perform ligand-binding assays (e.g., fluorescence polarization) to measure affinity for LXRs/FXR.
- Use ChIP-seq to identify downstream gene targets (e.g., ABCA1, SREBP-1c) in macrophage cultures.
- Contradiction : Some studies report agonistic activity for LXRα, while others note antagonism; this may depend on co-activator recruitment profiles .
Methodological Best Practices
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including full characterization data for novel derivatives and explicit citation of known compounds .
- Data Presentation : Use tables to summarize contradictory findings (e.g., membrane fluidity effects) and highlight variables causing divergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
